2-Bromocyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWZYQFAVLQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942536 | |
| Record name | 2-Bromocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20377-79-1, 28435-62-3, 74305-04-7 | |
| Record name | Cyclopentanol, 2-bromo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, 2-bromo-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028435623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromocyclopentanol: Pathways to Configurational Control
Regioselective Synthetic Approaches to 2-Bromocyclopentanol (B1604639)
The regioselective synthesis of this compound primarily involves the addition of a bromine and a hydroxyl group across the double bond of cyclopentene (B43876). The key challenge lies in controlling the position of these two functional groups to exclusively form the 1,2-disubstituted product. A common and effective method for achieving this is the reaction of cyclopentene with N-bromosuccinimide (NBS) in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion. The regioselectivity is governed by the Markovnikov rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion. However, in the case of the symmetrical cyclopentene, the attack occurs at either carbon with equal probability, leading to the desired this compound.
Another approach involves the opening of cyclopentene oxide with a hydrobromic acid (HBr) source. This reaction is also highly regioselective, with the bromide ion attacking one of the epoxide carbons, leading to the formation of a trans-2-bromocyclopentanol (B54715). The regioselectivity in this case is dictated by the SN2 nature of the ring-opening reaction, where the nucleophile attacks the less sterically hindered carbon of the protonated epoxide.
Stereoselective and Enantioselective Syntheses of this compound Isomers
Controlling the relative and absolute stereochemistry of the two stereocenters in this compound is a significant synthetic endeavor. Various strategies have been developed to access specific diastereomers (cis and trans) and enantiomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)) of this compound.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of this compound. nih.gov This approach typically involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction that converts an achiral starting material into a chiral product. nih.govmdpi.com For the synthesis of this compound, this could involve the asymmetric halohydroxylation of cyclopentene. While direct catalytic asymmetric bromohydroxylation of cyclopentene remains a developing area, related transformations provide a proof of concept. For instance, chiral catalysts have been successfully employed in the asymmetric dihydroxylation and aminohydroxylation of olefins, suggesting the feasibility of a similar approach for bromohydroxylation. The design of a suitable chiral ligand that can effectively coordinate to a bromine source and control the facial selectivity of the attack on the cyclopentene double bond is a key challenge in this area. beilstein-journals.org
Chiral Auxiliary-Mediated Routes to Enantioenriched this compound
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary can be removed to yield the enantioenriched product. In the context of this compound synthesis, a chiral auxiliary could be appended to a cyclopentene precursor. For example, a chiral ester could be formed from cyclopentene-1-carboxylic acid and a chiral alcohol. Subsequent bromolactonization would proceed under the stereodirecting influence of the chiral auxiliary, leading to a diastereomerically enriched bromolactone. Reductive cleavage of the lactone and removal of the auxiliary would then afford enantioenriched this compound. The choice of the chiral auxiliary is critical for achieving high levels of diastereoselectivity in the key bond-forming step. wikipedia.org
Diastereoselective and Kinetic Resolution Techniques for this compound
Diastereoselective methods are employed to control the relative stereochemistry between the bromine and hydroxyl groups. The reaction of cyclopentene with N-bromosuccinimide in aqueous dimethyl sulfoxide (B87167) (DMSO) typically yields the trans-2-bromocyclopentanol as the major product due to the anti-addition mechanism. Conversely, the synthesis of the cis-isomer is more challenging and may require alternative strategies.
Kinetic resolution is a powerful technique for separating a racemic mixture of this compound into its constituent enantiomers. nih.govmdpi.com This process involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of the racemate, allowing for the separation of the unreacted, enantioenriched starting material from the product. mdpi.com For instance, an enzyme-catalyzed acylation could be employed to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. The success of a kinetic resolution depends on the selectivity factor (E-value), which is a measure of the relative rates of reaction of the two enantiomers. mdpi.com A high E-value is essential for achieving high enantiomeric excess in the resolved products. Dynamic kinetic resolution (DKR) is an extension of this concept where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. mdpi.commdpi.com
| Resolution Technique | Description | Key Parameters |
| Kinetic Resolution | Separation of a racemic mixture by reacting one enantiomer at a faster rate with a chiral reagent or catalyst. mdpi.com | Selectivity Factor (E-value) mdpi.com |
| Dynamic Kinetic Resolution (DKR) | A combination of kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.commdpi.com | Compatibility of the resolution and racemization catalysts. mdpi.com |
Development of Sustainable and Environmentally Benign Synthetic Protocols for this compound
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including this compound. This involves the development of protocols that minimize waste, use less hazardous substances, and are more energy-efficient. For the synthesis of this compound, this could entail replacing hazardous reagents and solvents with more environmentally friendly alternatives. For example, the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium has been explored for various organic transformations, offering advantages such as low cost, biodegradability, and recyclability. nih.gov While specific applications to this compound synthesis are not yet widely reported, the development of such protocols represents an important future direction. Furthermore, the use of enzymatic or biocatalytic methods, as mentioned in the context of kinetic resolution, aligns with the goals of green chemistry by utilizing renewable catalysts under mild reaction conditions.
Precursor Design and Optimization of Reaction Parameters for this compound Formation
The efficient synthesis of this compound relies heavily on the careful design of precursors and the optimization of reaction parameters. The primary precursor for many synthetic routes is cyclopentene. nist.govnih.gov The purity of cyclopentene can significantly impact the yield and purity of the final product.
Optimization of reaction parameters such as temperature, solvent, and stoichiometry of reagents is crucial for maximizing the yield and selectivity of the desired this compound isomer. For instance, in the bromohydroxylation of cyclopentene, the concentration of water can influence the competition between the desired reaction and the formation of dibrominated byproducts. Similarly, in the ring-opening of cyclopentene oxide, the choice of the bromide source and the reaction temperature can affect the regioselectivity and the formation of side products. Computational tools and in silico design methods are increasingly being used to predict optimal reaction conditions and guide the design of more efficient synthetic routes. mdpi.com
| Parameter | Influence on Reaction |
| Temperature | Affects reaction rate and selectivity. Lower temperatures often favor higher selectivity. |
| Solvent | Can influence the solubility of reagents, the stability of intermediates, and the stereochemical outcome of the reaction. |
| Reagent Stoichiometry | The ratio of reactants can determine the extent of reaction and the formation of byproducts. |
| Catalyst Loading | In catalytic reactions, the amount of catalyst affects the reaction rate and can influence selectivity. |
Stereochemical Investigations of 2 Bromocyclopentanol: Conformation, Configuration, and Chirality
Diastereomeric and Enantiomeric Relationships in 2-Bromocyclopentanol (B1604639)
The structure of this compound, with chiral carbons at positions 1 and 2, allows for the existence of multiple stereoisomers. The relationship between these isomers can be categorized as either diastereomeric or enantiomeric.
Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, this is manifested in the cis and trans configurations. In the cis-isomer, the bromine atom and the hydroxyl group are on the same side of the cyclopentane (B165970) ring, while in the trans-isomer, they are on opposite sides. nist.govchemspider.com These two diastereomers have distinct physical and chemical properties.
Each of these diastereomers is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific configurations of these enantiomers are designated using the Cahn-Ingold-Prelog (R/S) notation. For instance, trans-2-bromocyclopentanol (B54715) exists as the (1R,2R) and (1S,2S) enantiomeric pair. Similarly, cis-2-bromocyclopentanol comprises the (1R,2S) and (1S,2R) enantiomers. chemspider.comchemspider.comnih.gov
A mixture containing equal amounts of two enantiomers, such as an equimolar mixture of (1R,2R)-2-bromocyclopentanol and (1S,2S)-2-bromocyclopentanol, is known as a racemic mixture.
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |
|---|---|---|---|
| trans | (1R,2R)-2-Bromocyclopentanol | (1S,2S)-2-Bromocyclopentanol | Enantiomers |
Conformational Analysis of this compound and Its Derivatives
The five-membered ring of cyclopentane is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric interactions.
While specific conformational studies on this compound are not extensively documented in the provided results, valuable insights can be drawn from the analysis of its close derivative, 2-bromocyclopentanone. In 2-bromocyclopentanone, a conformational equilibrium exists between pseudo-axial and pseudo-equatorial positions of the bromine atom. This suggests a similar dynamic equilibrium in this compound, where the bromo and hydroxyl groups can occupy either pseudo-axial or pseudo-equatorial positions in the envelope and half-chair conformations.
The relative stability of these conformers is influenced by a balance of factors, including steric hindrance between the substituents and intramolecular hydrogen bonding between the hydroxyl group and the bromine atom. The preference for a particular conformation can also be influenced by the solvent.
Table 2: Possible Conformations of the Cyclopentane Ring in this compound
| Conformation | Description | Potential Substituent Positions |
|---|---|---|
| Envelope | One carbon atom is out of the plane of the other four. | Axial-like and equatorial-like |
Methods for Configurational Assignment and Stereochemical Purity Assessment of this compound Isomers
Determining the absolute configuration and assessing the stereochemical purity of this compound isomers requires specialized analytical techniques.
One of the primary methods for separating enantiomers is chiral resolution . wikipedia.org This can be achieved by reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual, enantiomerically pure alcohols. libretexts.org
Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation and quantification of enantiomers. researchgate.netnih.gov The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and the determination of their relative amounts (enantiomeric excess). azom.comuni-muenchen.de While direct application on this compound is not detailed, the successful separation of other chiral bromo-compounds, such as alkyl 2-bromopropionates, by this method suggests its applicability. sci-hub.se
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. numberanalytics.comresearcher.lifemagritek.com While standard 1D NMR can distinguish between diastereomers, more advanced techniques are often needed for enantiomeric differentiation. The use of chiral derivatizing agents, which convert the enantiomers into diastereomers with distinct NMR spectra, is a common strategy. researcher.life Furthermore, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) can provide detailed information about the relative stereochemistry of the substituents by analyzing the coupling between protons. longdom.orgwordpress.com
Table 3: Analytical Methods for Stereochemical Analysis of this compound
| Technique | Principle | Application |
|---|---|---|
| Chiral Resolution | Formation of diastereomers with a chiral resolving agent, followed by separation. | Separation of enantiomers. wikipedia.orglibretexts.org |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine stereochemical purity. researchgate.netnih.gov |
Reactivity Profiles and Transformative Pathways of 2 Bromocyclopentanol
Intramolecular Cyclization Reactions of 2-Bromocyclopentanol (B1604639)
The vicinal arrangement of the hydroxyl and bromo functionalities in this compound provides a perfect scaffold for intramolecular reactions. Under appropriate conditions, typically involving a base, the molecule can undergo cyclization to form bicyclic or heterocyclic structures.
Mechanistic Pathways to Epoxide Formation from this compound
One of the most significant intramolecular reactions of this compound is its conversion to cyclopentene (B43876) oxide. This transformation is a classic example of an intramolecular Williamson ether synthesis. ua.edu The reaction proceeds via a base-promoted intramolecular S(_N)2 mechanism. ntu.ac.uk
The process begins with the deprotonation of the hydroxyl group by a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a nucleophilic alkoxide. ua.eduwikipedia.org This is a rapid acid-base reaction. ua.edu The resulting alkoxide ion then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom. This attack occurs from the backside, displacing the bromide ion as the leaving group and forming the three-membered epoxide ring. ua.eduwikipedia.org
The stereochemistry of the starting material is crucial for this reaction to occur. For the S(_N)2 attack to be successful, the nucleophilic oxygen and the bromine leaving group must be in an anti-periplanar (or trans-diaxial) conformation. ntu.ac.ukchemistrysteps.com This geometric requirement means that trans-2-bromocyclopentanol (B54715) readily undergoes cyclization to form cyclopentene oxide. In contrast, for cis-2-bromocyclopentanol, where the hydroxyl and bromo groups are on the same face of the ring, achieving the necessary backside attack is sterically hindered, and epoxide formation is not favored under these conditions. ua.edu The high efficiency of this intramolecular reaction, despite the formation of a strained epoxide ring, is attributed to the high "effective concentration" of the reacting groups due to their proximity. ua.edu
Table 1: Conditions for Epoxide Formation from a Halohydrin
| Starting Material | Reagent(s) | Product | Mechanism Type | Key Requirement |
|---|---|---|---|---|
| trans-2-Bromocyclopentanol | NaOH, H₂O or NaH | Cyclopentene oxide | Intramolecular S(_N)2 | Anti-periplanar arrangement of -O⁻ and -Br |
Skeletal Rearrangement Reactions Involving this compound
Skeletal rearrangements in cyclic systems often proceed through carbocationic intermediates, leading to ring expansion or contraction. While specific, documented examples of skeletal rearrangements starting directly from this compound are not prevalent in foundational literature, potential pathways can be proposed based on established chemical principles.
One plausible scenario involves the generation of a carbocation. Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O). Its departure would generate a secondary carbocation at C1. This carbocation could then undergo a 1,2-hydride shift from an adjacent carbon, or more significantly, a 1,2-alkyl shift. A 1,2-alkyl shift, specifically the migration of a C-C bond from the ring, would result in a ring contraction, transforming the cyclopentyl system into a cyclobutyl derivative. chemistrysteps.com For instance, migration of the C2-C3 bond to C1 would lead to a cyclobutylcarbinyl cation, which could then be trapped by a nucleophile.
Alternatively, derivatization of the hydroxyl group to a better leaving group, such as a tosylate, followed by solvolysis in a weakly nucleophilic solvent, could also generate a carbocationic intermediate prone to rearrangement. whiterose.ac.uk Such processes are analogous to Tiffeneau-Demjanov or semipinacol rearrangements. wikipedia.orgcambridgescholars.com Another related rearrangement is the Favorskii rearrangement, although this occurs with α-halo ketones, which would be the oxidation product of this compound, and involves a cyclopropanone (B1606653) intermediate leading to a ring-contracted ester. chemistrysteps.com
Nucleophilic Substitution Reactions at Bromine and Hydroxyl Centers of this compound
This compound presents two primary sites for nucleophilic substitution: the carbon bonded to the bromine (C-Br) and the carbon bonded to the hydroxyl group (C-O).
The C-Br bond is susceptible to attack by a wide range of nucleophiles via an S(_N)2 mechanism. researchgate.net Given that this is a secondary alkyl halide, the reaction is bimolecular, and the rate depends on the concentration of both the substrate and the nucleophile. The reaction proceeds with inversion of configuration at the carbon center. researchgate.net Strong nucleophiles are required for an efficient reaction. For example, reaction with sodium azide (B81097) (NaN₃) would yield 2-azidocyclopentanol, which can subsequently be reduced to 2-aminocyclopentanol. cambridgescholars.com
In contrast, the hydroxyl group is a poor leaving group. Direct nucleophilic substitution at the C-O bond is generally not feasible. chegg.com To make substitution possible, the hydroxyl group must first be converted into a good leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which can depart as a water molecule. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent S(_N)2 reactions.
Table 2: Examples of Nucleophilic Substitution Reactions
| Reaction Center | Nucleophile | Reagent/Condition | Product Type | Mechanism |
|---|---|---|---|---|
| C-Br | N₃⁻ | NaN₃ | Alkyl azide | S(_N)2 |
| C-Br | CN⁻ | NaCN | Nitrile | S(_N)2 |
| C-Br | RS⁻ | NaSR | Thioether | S(_N)2 |
| C-OH | Br⁻ | HBr, heat | Dibromide | S(_N)1/S(_N)2 (after protonation) |
Elimination Processes and Formation of Cyclopentene Derivatives from this compound
When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The most common pathway is an E2 (bimolecular elimination) reaction, where the base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously. whiterose.ac.uk
This dehydrohalogenation reaction typically requires heating the substrate with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. whiterose.ac.uk The use of an alcoholic solvent favors elimination over substitution. whiterose.ac.uk
In this compound, there are two β-hydrogens that can be removed: one at C2 (if the bromine is at C1) and one at C5.
Elimination of HBr across C1 and C2 would lead to the formation of cyclopent-1-en-1-ol .
Elimination of HBr across C1 and C5 would produce cyclopent-2-en-1-ol .
According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. However, the use of a sterically hindered or bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) by abstracting the more sterically accessible proton.
Oxidation and Reduction Transformations of this compound
The functional groups of this compound allow for both oxidation and reduction reactions.
Oxidation: this compound is a secondary alcohol. Secondary alcohols can be oxidized to form ketones. The presence of the bromine atom is generally compatible with common oxidizing agents.
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert the secondary alcohol into a ketone in an anhydrous solvent like dichloromethane (B109758) (DCM). This reaction stops at the ketone stage.
Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a stronger oxidizing agent that also effectively oxidizes secondary alcohols to ketones.
In both cases, the product of the oxidation of this compound is 2-bromocyclopentanone .
Reduction: The bromine atom in this compound can be reduced, effectively replacing it with a hydrogen atom. This can be achieved using various reducing agents.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes.
Catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or reduction using zinc powder in an acidic medium are other methods to achieve this transformation.
The reduction of this compound would yield cyclopentanol .
Functional Group Interconversions and Derivatization Strategies for this compound
The hydroxyl and bromo groups serve as handles for a variety of functional group interconversions, allowing for the synthesis of a range of cyclopentane (B165970) derivatives.
Derivatization of the Hydroxyl Group:
Esterification: The alcohol can be converted to an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield 2-bromocyclopentyl acetate.
Etherification: Conversion to an ether can be achieved, for example, by deprotonating the alcohol with a strong base like sodium hydride and then reacting the resulting alkoxide with an alkyl halide (Williamson ether synthesis). However, as noted earlier, intramolecular cyclization to the epoxide is a significant competing reaction for the trans isomer.
Derivatization via the Bromine Atom:
The bromine atom can be replaced by a variety of nucleophiles as detailed in section 4.2. This allows for the introduction of nitrogen (azides, amines), sulfur (thiols, thioethers), or carbon (cyanides, alkynes) functionalities onto the cyclopentane ring. cambridgescholars.com
These interconversions are fundamental in organic synthesis, enabling the transformation of a simple starting material like this compound into more complex molecules with desired chemical properties and functionalities.
Mechanistic Elucidation of Reactions Involving 2 Bromocyclopentanol
Kinetic Investigations and Rate-Determining Steps in 2-Bromocyclopentanol (B1604639) Transformations
For substitution reactions where the hydroxyl group is replaced, the reaction typically requires acidic conditions to protonate the -OH group, converting it into a much better leaving group (H_2O). pearson.com The subsequent step, the departure of the leaving group to form a carbocation, is often the rate-determining step in an S_N1 mechanism. pearson.comchegg.com This leads to a first-order rate law, where the reaction rate is dependent only on the concentration of the protonated substrate.
Rate = k[this compound-OH_2^+]
In contrast, elimination reactions of this compound are typically induced by a strong base and often follow an E2 (bimolecular elimination) mechanism. In this pathway, the base abstracts a proton from the carbon adjacent to the hydroxyl-bearing carbon, in a concerted step with the departure of the bromide leaving group. Since this involves both the substrate and the base in the rate-determining step, the reaction exhibits second-order kinetics. libretexts.org
Rate = k[this compound][Base]
The cleavage of the C-H bond is part of the rate-determining step in the E2 mechanism, a fact that can be confirmed using isotopic labeling studies. libretexts.org The choice between these pathways is influenced by factors such as the strength and concentration of the base/nucleophile, the solvent, and the temperature.
Table 1: Expected Kinetic Profiles for this compound Reactions
| Reaction Type | Typical Conditions | Proposed Mechanism | Rate-Determining Step | Expected Rate Law |
|---|---|---|---|---|
| Substitution (of -OH) | Concentrated HBr, heat | S_N1 | Formation of secondary carbocation | Rate = k[Substrate] |
| Elimination | Strong, non-nucleophilic base (e.g., NaOEt) | E2 | Concerted C-H bond breaking and C-Br bond breaking | Rate = k[Substrate][Base] |
Transition State Characterization and Reaction Coordinate Analysis for this compound Reactions
The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration as reactants transform into products. nih.gov Its characterization is key to understanding reaction barriers and selectivity.
For an S_N1 reaction of this compound, the rate-determining step is the formation of a carbocation. According to the Hammond postulate, the transition state for this endothermic step will structurally resemble the high-energy carbocation intermediate. libretexts.org It is characterized by a partially broken C-O bond (in the case of a protonated alcohol leaving) and a developing positive charge on the carbon atom. The stability of this secondary carbocation-like transition state is a critical factor in the reaction rate. brainly.com
For an E2 reaction , the transition state involves the simultaneous breaking of the C-H and C-X (carbon-halogen) bonds and the formation of the new C=C π bond. For this to occur efficiently, the orbitals must be properly aligned. This requires a specific stereochemical arrangement where the abstracted proton and the leaving group are anti-periplanar to each other. libretexts.org This means they lie in the same plane but on opposite sides of the C-C bond being eliminated. This geometric constraint in the transition state dictates the stereochemistry of the resulting alkene product.
Reaction coordinate analysis, often aided by computational chemistry, maps the energy of the system as it evolves from reactants to products. nih.gov For this compound, such analysis would reveal the energy barriers associated with different potential pathways (e.g., S_N1 vs. E2), helping to predict which mechanism is favored under specific conditions.
Table 2: Transition State Features for Key Reactions
| Mechanism | Key Features of the Transition State | Geometric Requirement |
|---|---|---|
| S_N1 | Elongated C-Leaving Group bond; significant positive charge development on carbon. Resembles the carbocation intermediate. | None (planar carbocation intermediate is formed) |
| E2 | Partially broken C-H and C-Br bonds; partially formed C=C π bond. | Anti-periplanar alignment of H and Br atoms. |
Solvent Effects and Catalytic Influence on the Reactivity of this compound
The choice of solvent can dramatically influence the rate and mechanism of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org Similarly, catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. nih.gov
Solvent Effects:
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing charged species. libretexts.org For S_N1 reactions of this compound, polar protic solvents significantly accelerate the rate by solvating both the leaving group anion and the carbocation intermediate. libretexts.orgwikipedia.org
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They are less effective at solvating anions compared to protic solvents. wikipedia.org While they can favor S_N2 reactions, for a secondary substrate like this compound, S_N1 and E2 are generally more competitive. libretexts.org
Non-polar Solvents (e.g., hexane, benzene): These solvents are generally poor for reactions involving charged intermediates or reactants, as they cannot effectively stabilize them. E2 reactions, where the charge is more dispersed in the transition state, are often favored over S_N1 reactions in less polar solvents. rsc.org
Catalytic Influence:
Acid Catalysis: In reactions involving the hydroxyl group, an acid catalyst is often essential. It protonates the -OH group, transforming it into a good leaving group (-OH_2^+), which facilitates S_N1 or E1 reactions. pearson.com
Base Catalysis: Strong bases are catalysts for E2 reactions. The strength and steric bulk of the base can influence the regioselectivity and stereoselectivity of the elimination.
Lewis Base Catalysis: In reactions like halocyclization, Lewis basic catalysts can coordinate to the electrophilic halogen, influencing the reaction's stereochemical outcome by being present in the product-determining transition structure. nih.gov
Table 3: Influence of Solvent and Catalysis on this compound Reactions
| Condition | Effect | Favored Mechanism | Example |
|---|---|---|---|
| Polar Protic Solvent | Stabilizes carbocation intermediate and leaving group | S_N1 | Solvolysis in ethanol |
| Polar Aprotic Solvent | Enhances nucleophilicity but less stabilization of carbocation | S_N2 (if competitive) | Reaction with NaN_3 in DMSO |
| Acid Catalyst | Converts poor leaving group (-OH) to a good one (-OH_2^+) | S_N1 / E1 | Treatment with H_2SO_4 |
| Strong Base | Promotes deprotonation in the rate-determining step | E2 | Reaction with NaOEt in ethanol |
Isotopic Labeling Studies for Mechanistic Probing of this compound Reactions
Isotopic labeling is a powerful technique used to track the fate of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can affect the reaction rate if the bond to that atom is broken in the rate-determining step. wikipedia.orgresearchgate.net This is known as the kinetic isotope effect (KIE).
A prominent application for this compound would be to distinguish between E1 and E2 elimination mechanisms.
In an E2 reaction , the C-H bond is broken during the single, concerted rate-determining step. Because a C-D bond is stronger and requires more energy to break than a C-H bond, substituting the relevant hydrogen with deuterium (B1214612) will cause a significant decrease in the reaction rate. libretexts.org This results in a primary KIE, where the ratio k_H/k_D is typically between 2 and 8. Observing such an effect would be strong evidence for an E2 mechanism. libretexts.org
Deuterium labeling can also be used to determine the source of a proton in a reaction. researchgate.net For instance, if a reaction is quenched with deuterated water (D_2O), the location of deuterium incorporation in the product can reveal the position of a transient carbanion or other reactive intermediate. nih.govnih.gov
Table 4: Application of Deuterium Labeling in Mechanistic Studies
| Experiment | Observation | Mechanistic Conclusion |
|---|---|---|
| Compare elimination rate of this compound vs. its deuterated analog (deuterium at C2). | Significant rate decrease (k_H/k_D > 2). | The C-H bond is broken in the rate-determining step, supporting an E2 mechanism . |
| Compare elimination rate of this compound vs. its deuterated analog (deuterium at C2). | No significant change in rate (k_H/k_D ≈ 1). | The C-H bond is not broken in the rate-determining step, supporting an E1 mechanism . |
Strategic Applications of 2 Bromocyclopentanol in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chirally pure 2-bromocyclopentanol (B1604639) isomers are valuable building blocks in asymmetric synthesis, where the goal is the enantioselective production of a target molecule. cutm.ac.in The fixed spatial arrangement of the bromo and hydroxyl substituents on the cyclopentane (B165970) scaffold allows for the transfer of chirality to new products. The specific configuration, such as (1S,2R) or (1R,2R), dictates the stereochemical outcome of subsequent reactions. nih.govnih.gov
The utility of these chiral synthons is demonstrated in their application as precursors to more complex chiral molecules, including ligands for asymmetric catalysis. smolecule.com For instance, the defined stereocenters of this compound can direct the formation of new stereocenters during nucleophilic substitution or coupling reactions. Organoborane-based asymmetric synthesis has also utilized chiral this compound derivatives. molaid.commolaid.com The inherent chirality and functional handles of this compound make it a powerful tool for chemists to construct stereochemically complex molecules from a readily accessible starting material.
| Chiral Isomer of this compound | CAS Number | Stereochemical Configuration | Significance in Asymmetric Synthesis |
|---|---|---|---|
| (1S,2R)-2-Bromocyclopentanol | 20377-79-1 | cis | Serves as a chiral precursor for introducing specific stereochemistry in target molecules. nih.gov |
| (1R,2S)-2-Bromocyclopentanol | Not readily available | cis | Enantiomer of the (1S,2R) isomer, useful for accessing the opposite enantiomer of a target product. |
| (1R,2R)-2-Bromocyclopentanol | 122673-88-5 | trans | A key building block for creating trans-substituted cyclopentane rings with high enantiopurity. nih.gov |
| (1S,2S)-2-Bromocyclopentanol | 122673-92-1 | trans | Enantiomer of the (1R,2R) isomer, providing access to the enantiomeric series of complex molecules. molaid.com |
Utilization in the Total Synthesis of Cyclopentane-Containing Natural Products
The cyclopentane ring is a core structural motif in a vast array of biologically active natural products, including the prostaglandins. semanticscholar.orgbaranlab.org this compound has proven to be a pivotal intermediate in the concise and scalable synthesis of this important class of lipids. nih.gov
A noteworthy example is a chemoenzymatic synthesis strategy where a chiral bromohydrin, derived in two steps from simple starting materials, serves as a common intermediate for various prostaglandins. nih.gov This bromohydrin functions as a "radical equivalent" of the well-known Corey lactone, a classic intermediate in prostaglandin (B15479496) synthesis. The synthetic route involves the sequential installation of the lipid side chains onto the cyclopentane core via nickel-catalyzed cross-coupling and Wittig reactions. This methodology has enabled the gram-scale synthesis of Prostaglandin F2α in just five steps and has been successfully applied to the synthesis of other prostaglandin analogues like fluprostenol, bimatoprost, latanoprost, and cloprostenol. nih.gov The efficiency of this strategy highlights the value of this compound derivatives in making medicinally important compounds more accessible. nih.gov
| Natural Product | Starting Intermediate | Key Reactions | Significance |
|---|---|---|---|
| Prostaglandin F2α | Chiral Bromohydrin 8 | Ni-catalyzed reductive coupling, Wittig reaction | Achieved a 10-gram scale synthesis in 5 steps. nih.gov |
| Fluprostenol | Chiral Bromohydrin 8 | Ni-catalyzed reductive coupling, Wittig reaction | Demonstrates versatility of the common intermediate. nih.gov |
| Bimatoprost | Chiral Bromohydrin 8 | Ni-catalyzed reductive coupling, Wittig reaction | Efficient synthesis of a key glaucoma medication. nih.gov |
| Cloprostenol | Chiral Bromohydrin 8 | Ni-catalyzed reductive coupling, Wittig reaction | Application in synthesizing veterinary prostaglandin analogues. nih.gov |
| Latanoprost | Chiral Bromohydrin 8 | Ni-catalyzed reductive coupling, Wittig reaction | Facilitates access to another important ophthalmic drug. nih.gov |
Precursor for the Construction of Fused and Bridged Polycyclic Systems
The construction of fused and bridged polycyclic frameworks, which consist of two or more rings sharing atoms, is a significant challenge in organic synthesis. libretexts.orgmasterorganicchemistry.com These structures are common in complex natural products. This compound is an excellent precursor for such systems due to its ability to undergo intramolecular reactions. The hydroxyl and bromo groups can react sequentially or in a concerted manner to form a new ring fused or bridged onto the original cyclopentane core.
For example, the hydroxyl group can be used as an internal nucleophile to displace the bromide, or a related leaving group, to form a bicyclic ether. Alternatively, the bromine can facilitate the formation of an organometallic species that can then undergo an intramolecular cyclization. Research on related bromochloroalcohols has shown that solvolytic conditions can induce the formation of a bromonium ion, which is then trapped by an internal nucleophile to generate enantioenriched mono-, bi-, and tricyclic products. nih.gov This type of strategy, when applied to derivatives of this compound, allows for the diastereoselective and enantioselective synthesis of complex polycyclic architectures, demonstrating the compound's utility in building molecular complexity. nih.govnih.gov
Application in Multicomponent and Cascade Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing the number of steps, purifications, and resource consumption. The dual functionality of this compound makes it an ideal substrate for initiating such cascades.
The reactivity of the bromo and hydroxyl groups can be leveraged to trigger a sequence of transformations. For instance, an initial reaction at the hydroxyl group could be followed by an intramolecular reaction involving the bromine atom, or vice-versa. Palladium-catalyzed tandem reactions involving substrates with bromo- and carbonyl-functionalities have been used to construct complex polycyclic systems efficiently. rsc.orgrsc.org Similarly, copper-catalyzed tandem annulations of α-bromo ketones with alkynes have been developed to form multiple new carbon-carbon bonds in one pot. acs.org By analogy, this compound can be envisioned as a starting point for cascade sequences where an initial intermolecular coupling at the bromine position is followed by an intramolecular cyclization involving the alcohol, leading to the rapid assembly of complex scaffolds.
Design and Synthesis of Advanced Synthetic Intermediates from this compound
A key strategy in complex synthesis is the conversion of simple starting materials into more elaborate and functionalized intermediates that can be readily diversified into a range of final products. This compound is an excellent platform for the design and synthesis of such advanced intermediates.
As previously mentioned, its conversion into a chiral bromohydrin, which acts as a stable and versatile equivalent of the Corey lactone, is a prime example. nih.gov This transformation creates an advanced intermediate that streamlines the synthesis of an entire family of natural products. nih.gov Beyond this, this compound can be transformed into other valuable synthetic building blocks. For example, oxidation of the alcohol followed by elimination can lead to 2-bromocyclopentenone, a useful Michael acceptor. Nucleophilic ring-opening of derived sulfonyl epoxides can produce highly functionalized cyclopentanols, which are precursors to 3,5-disubstituted cyclopent-2-enones. semanticscholar.org The bromine atom itself is a versatile handle for introducing further complexity through substitution or metal-catalyzed cross-coupling reactions, converting the simple halohydrin into a variety of more advanced intermediates tailored for specific synthetic targets. smolecule.com
| Starting Material | Transformation | Resulting Advanced Intermediate | Synthetic Utility |
|---|---|---|---|
| Chiral this compound derivative | Chemoenzymatic synthesis | Chiral Bromohydrin 8 | Serves as a radical equivalent of Corey lactone for prostaglandin synthesis. nih.gov |
| This compound | Oxidation, Elimination | 2-Bromocyclopentenone | Acts as a Michael acceptor for conjugate addition reactions. |
| This compound derivative | Epoxidation, Nucleophilic Opening | Functionalized 3,5-disubstituted Cyclopentanols | Precursors to substituted cyclopentenones. semanticscholar.org |
| This compound | Nucleophilic Substitution (e.g., with NaN3) | 2-Azidocyclopentanol | Intermediate for the synthesis of amino-cyclopentanol derivatives. |
| This compound | Cross-Coupling (e.g., Suzuki, Sonogashira) | 2-Aryl/Alkynyl-cyclopentanol | Builds carbon-carbon bonds to create more complex scaffolds. |
Computational and Theoretical Studies on 2 Bromocyclopentanol
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Bromocyclopentanol (B1604639) Isomers
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are fundamental to understanding the electronic structure and relative stabilities of this compound isomers. wikipedia.orgnorthwestern.edu These calculations solve the electronic Schrödinger equation to provide information about molecular orbitals, electron distribution, and energies of different conformations. wikipedia.orgnorthwestern.edu
For trans-2-bromocyclopentanol (B54715), theoretical calculations have been instrumental in analyzing its conformational preferences. acs.orgresearchgate.net The conformational equilibrium of this isomer is primarily described by the interplay between the diaxial and diequatorial conformers. acs.orgresearchgate.net Theoretical calculations support the existence of these two main conformers. acs.orgresearchgate.netresearchgate.net Natural bond orbital (NBO) analysis, a method to study orbital interactions, further explains the observed conformational behavior. acs.orgresearchgate.net
The energetics of these isomers are influenced by a combination of steric and electronic effects. Theoretical calculations help to quantify these effects and predict the most stable conformations. For instance, in related halocyclopentanes like bromocyclopentane, ab initio calculations at the MP2/6-31G(d) level have been used to determine conformational stabilities, predicting the axial conformer to be more stable. kfupm.edu.sa Similar computational approaches can be applied to this compound to determine the relative energies of its various isomers.
The ionization potential, a key electronic property, has been determined for trans-2-bromocyclopentanol using photoionization techniques, with a value of 10.11 ± 0.02 eV. nist.gov Quantum chemical calculations can complement such experimental data by providing theoretical ionization energies and detailing the nature of the molecular orbitals from which the electron is removed. rsc.org
Table 1: Calculated Properties of this compound Isomers
| Property | Isomer | Method | Calculated Value | Reference |
|---|---|---|---|---|
| Conformational Stability | trans-2-Bromocyclopentanol | Theoretical Calculations, NBO Analysis | Diequatorial conformer is 60% of the equilibrium mixture. | acs.orgresearchgate.net |
| Ionization Energy | trans-2-Bromocyclopentanol | Photoelectron Spectroscopy | 10.11 ± 0.02 eV | nist.gov |
Molecular Modeling of Conformational Landscapes and Interconversion Barriers for this compound
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of flexible molecules like this compound. fiveable.meucsb.edu These methods allow for the visualization of different spatial arrangements (conformers) and the calculation of the energy barriers that separate them. fiveable.meucsb.edu
The cyclopentane (B165970) ring is not planar and undergoes pseudorotation, a continuous puckering motion. acs.org For substituted cyclopentanes like this compound, certain conformations are energetically preferred. The two primary conformations for the trans isomer are the diaxial and diequatorial forms. acs.orgresearchgate.net Molecular modeling can map the potential energy surface connecting these conformers, identifying the transition states and calculating the energy barriers for interconversion. ucsb.edu
The rate of interconversion between conformers is determined by the height of these energy barriers. fiveable.menih.govxmu.edu.cn For many cyclic systems, these barriers are low enough to allow for rapid interconversion at room temperature. fiveable.mexmu.edu.cn However, the specific substituents and their interactions can significantly influence these barriers. ucsb.edunih.gov Theoretical calculations have shown that for bromocyclopentane, the barrier to the twisted conformer is predicted to be too large for free pseudorotation. kfupm.edu.sa
Computational studies on similar halohydrins have utilized density functional theory (DFT) to analyze conformational equilibria. acs.orgresearchgate.net These studies often combine theoretical calculations with experimental data, such as ³JHH coupling constants from NMR spectroscopy, to provide a comprehensive picture of the conformational preferences. acs.orgresearchgate.net For trans-2-bromocyclopentanol, such combined analyses indicate that the diequatorial conformer is predominant in the equilibrium mixture. acs.orgresearchgate.net
Table 2: Conformational Analysis of trans-2-Halocyclopentanols
| Compound | Method | Major Conformer | Percentage in Equilibrium | Reference |
|---|---|---|---|---|
| trans-2-Fluorocyclopentanol | Theoretical Calculations & ³JHH Coupling Constants | Diequatorial | 55% | acs.orgresearchgate.net |
| trans-2-Chlorocyclopentanol | Theoretical Calculations & ³JHH Coupling Constants | Diequatorial | 60% | acs.orgresearchgate.net |
Theoretical Prediction of Reactivity and Stereoselectivity in this compound Transformations
Theoretical methods are powerful tools for predicting the reactivity and stereoselectivity of chemical reactions involving this compound. By modeling the transition states of possible reaction pathways, computational chemistry can explain and predict the formation of specific products. pearson.comcutm.ac.in
A key reaction of halohydrins is the intramolecular Williamson ether synthesis to form epoxides. ichem.mdichem.md Density functional theory (DFT) calculations have been used to study the mechanism of this reaction for various halohydrins. ichem.mdichem.mdidsi.md These studies show that the formation of the epoxide from the deprotonated halohydrin is favored due to a combination of factors, including the favorable solvation of the products and the higher bond enthalpy of the C-O bond compared to the C-halogen bond. ichem.mdidsi.md
The stereochemistry of the starting halohydrin dictates the stereochemistry of the resulting epoxide. For trans-2-bromocyclopentanol, the hydroxyl and bromine groups are on opposite sides of the ring. An intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the bromine, would proceed with inversion of configuration, leading to the formation of a specific stereoisomer of cyclopentene (B43876) oxide. Theoretical calculations can model the transition state for this ring-closing reaction and confirm the stereochemical outcome.
Furthermore, computational studies can predict the chemoselectivity in reactions where multiple pathways are possible. For example, in the presence of a base, this compound could undergo either substitution (epoxide formation) or elimination. Theoretical calculations of the activation energies for both pathways can predict which reaction is favored under specific conditions. ichem.md For the synthesis of five-membered cyclic ethers, the competing elimination reaction is often strongly disfavored due to steric effects. ichem.md
Computational Analysis of Reaction Mechanisms Involving this compound
Computational chemistry provides a molecular-level understanding of reaction mechanisms. For reactions involving this compound, such as epoxide formation or reactions catalyzed by enzymes like halohydrin dehalogenase, computational analysis can elucidate the step-by-step process of bond breaking and formation. ichem.mdichem.mdacs.org
In the case of intramolecular epoxide formation from halohydrins, DFT calculations have been used to map out the potential energy surface of the reaction. idsi.md These calculations identify the transition state geometry and the activation energy for the reaction. idsi.md For instance, studies have shown how the activation energy for epoxide formation varies depending on whether the halogen is attached to a primary, secondary, or tertiary carbon. idsi.md
Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) calculations are particularly useful for studying enzyme-catalyzed reactions. acs.orgrecercat.catmdpi.com For example, the mechanism of epoxide ring-opening reactions catalyzed by halohydrin dehalogenase has been explored using such methods. acs.org These simulations can model the substrate (an epoxide derived from a halohydrin) within the enzyme's active site and calculate the energetic profile of the reaction, revealing how the enzyme lowers the activation barrier and controls the stereoselectivity of the reaction. acs.org Similar computational strategies could be applied to understand the enzymatic transformations of this compound or its derivatives.
The addition of hypobromous acid to cyclopentene to form this compound is another reaction where computational analysis can provide mechanistic insights. The reaction is believed to proceed through a bridged bromonium ion intermediate. 182.160.97 Theoretical calculations can model this intermediate and the subsequent attack by a water molecule to explain the observed trans stereochemistry of the product. 182.160.97
Advanced Analytical Methodologies for the Characterization of 2 Bromocyclopentanol and Its Reaction Products
High-Resolution Chromatographic Separations for Isomeric Purity and Enantiomeric Excess Determination
High-resolution chromatography is indispensable for separating the various isomers of 2-bromocyclopentanol (B1604639) and for quantifying the enantiomeric excess (ee) of chiral products derived from it. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized for these purposes.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both qualitative and quantitative analysis. It is highly effective in separating diastereomers, such as the cis and trans isomers of this compound. Research has demonstrated the ability of GC to confirm the stereochemical outcome of reactions, for instance, by showing the exclusive formation of cis-2-bromocyclopentanol without any detectable presence of the trans isomer. adelaide.edu.au In studies involving the synthesis of other compounds, GC-MS is routinely used to identify and quantify by-products, which can include this compound. rsc.org The diastereomeric ratio (dr) of crude reaction products can also be determined through GC-MS analysis. acs.org
For determining the enantiomeric purity of chiral compounds, specialized chiral chromatographic techniques are necessary. Chiral GC and chiral Supercritical Fluid Chromatography (SFC) are effective methods for establishing the enantiomeric excess of reaction products. mit.eduacs.org These methods use chiral stationary phases that interact differently with each enantiomer, leading to their separation.
High-Pressure Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment. adelaide.edu.au Its versatility allows for the separation of a wide range of compounds, including the products of reactions involving this compound.
Table 1: Chromatographic Methods for this compound and Derivatives
| Analytical Technique | Application | Target Analytes | Key Findings | References |
|---|---|---|---|---|
| Gas Chromatography (GC) | Isomeric Purity | cis- and trans-2-Bromocyclopentanol | Successful separation and confirmation of stereoselective synthesis. | adelaide.edu.au |
| GC-Mass Spectrometry (GC-MS) | Product Identification & Quantification | Reaction by-products (e.g., this compound) | Identification and quantification of minor products in complex mixtures. | rsc.orgnih.govspectrabase.com |
| Chiral Gas Chromatography (GC) | Enantiomeric Excess (ee) Determination | Chiral reaction products | Quantification of the enantiomeric purity of synthesized compounds. | acs.org |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantiomeric Ratio Determination | Chiral reaction products | An alternative to HPLC and GC for rapid and efficient enantioseparation. | mit.edu |
| High-Pressure Liquid Chromatography (HPLC) | General Separation & Purity | Reaction mixtures | A versatile tool for the separation of reaction components. | adelaide.edu.au |
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation in Mechanistic Contexts
Spectroscopic methods are critical for the unambiguous determination of the molecular structure and stereochemistry of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for structural elucidation in organic chemistry.
¹H NMR: Provides detailed information about the proton environment, including chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J). This data is essential for determining the connectivity of atoms and the relative stereochemistry of substituents on the cyclopentane (B165970) ring. princeton.edu
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, complementing the information from ¹H NMR to build a complete picture of the carbon skeleton. princeton.edursc.org
Conformational analysis of related molecules like trans-2-halocyclopentanols has been investigated using NMR. Theoretical calculations and the analysis of experimental vicinal coupling constants (³JHH) can elucidate the conformational equilibria, such as the balance between diaxial and diequatorial forms. researchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands, such as the broad O-H stretch for the alcohol group and C-Br stretch, confirm the presence of these functionalities in this compound. princeton.edu
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS): This technique measures the exact mass of a molecule with high precision, which allows for the determination of its elemental composition and molecular formula. princeton.edu
GC-MS: As mentioned previously, this hyphenated technique combines the separation power of GC with the detection capabilities of MS. Electron ionization (EI) mass spectra for both cis- and trans-2-bromocyclopentanol (B54715) are available in spectral databases, providing a fingerprint for their identification. nih.govnih.govnist.gov
Table 2: Spectroscopic Data for Halogenated Cyclopentane Derivatives
| Technique | Information Provided | Typical Data for Related Compounds | References |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity, relative stereochemistry | Chemical shift (δ ppm), multiplicity, coupling constants (J Hz) | princeton.edursc.org |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Chemical shift (δ ppm) | princeton.edursc.org |
| IR Spectroscopy | Functional groups | Wavenumbers for key stretches (νmax cm⁻¹) | princeton.edu |
| High-Resolution MS (HRMS) | Exact mass, molecular formula | m/z calculated vs. found | princeton.edu |
| GC-MS | Molecular weight, fragmentation pattern | NIST library spectra available | nih.govspectrabase.comnih.govnist.gov |
Chiral Analytical Methods for Enantiomeric Purity Assessment of this compound
Since this compound possesses two chiral centers, four stereoisomers exist (two enantiomeric pairs: cis and trans). The assessment of enantiomeric purity is crucial when it is used as a chiral building block or when it is a product of an asymmetric synthesis. Chiral chromatography is the definitive method for this analysis.
Direct Methods: Chiral Stationary Phases (CSPs) The most common approach for enantiomeric purity assessment is direct separation using chiral high-performance liquid chromatography (HPLC). chromatographyonline.comgoogle.com This method employs a column containing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs: Columns such as Chiralcel® and Chiralpak® are widely used and are effective for a broad range of compounds. They can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comu-tokyo.ac.jp
Macrocyclic Glycopeptide-based CSPs: Columns like Chirobiotic™ V2, based on vancomycin, offer different selectivity and are particularly useful for resolving various chiral analytes. sigmaaldrich.com
The development of a successful chiral separation method often involves screening different columns and mobile phase compositions to achieve optimal resolution. chromatographyonline.com The use of sub-2 µm particle columns in Ultra-High Performance Liquid Chromatography (UHPLC) systems can lead to ultrafast, high-resolution separations. thelabstore.co.uk
Indirect Methods: Diastereomer Derivatization An alternative strategy involves the derivatization of the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, achiral chromatography (e.g., HPLC on silica (B1680970) gel). mdpi.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. This method can also be used for the simultaneous determination of the absolute configuration. mdpi.com
Table 3: Common Chiral Analytical Techniques and Columns
| Method | Principle | Common Stationary Phases/Reagents | Application | References |
|---|---|---|---|---|
| Chiral HPLC/UHPLC | Direct separation of enantiomers | Polysaccharide derivatives (e.g., Chiralpak® IA-U, IB-U, IC-U, IG-U), Glycopeptides (e.g., Chirobiotic™ V2) | Determination of enantiomeric excess/ratio. | chromatographyonline.comsigmaaldrich.comthelabstore.co.uk |
| Chiral SFC | Direct separation using supercritical fluid as mobile phase | Similar to Chiral HPLC | Rapid enantiomeric ratio determination. | mit.edu |
| Chiral GC | Direct separation of volatile enantiomers | Cyclodextrin derivatives | Determination of enantiomeric excess for volatile analytes. | acs.org |
| Indirect HPLC | Separation of diastereomers on achiral phase | Chiral derivatizing agents (e.g., MαNP acid, CSDP acid) | Preparation of enantiopure compounds and determination of absolute configuration. | nih.govmdpi.com |
Q & A
Q. Reproducibility Guidelines :
- Document reaction parameters (temperature, solvent, stoichiometry) meticulously .
- For new compounds, provide , , and HRMS data to confirm identity and purity .
- Include detailed procedural steps in supplementary materials to enable replication .
Basic: How do stereochemical considerations (e.g., enantiomers, diastereomers) impact the analysis of this compound?
Answer:
this compound has two stereocenters (C1 and C2), leading to four stereoisomers: two enantiomeric pairs. Key considerations:
- Chiral separation : Use chiral chromatography or derivatization with chiral auxiliaries to resolve enantiomers (e.g., (1S,2R) vs. (1R,2S)) .
- Stereochemical analysis :
- Diastereomer differentiation : Compare physical properties (e.g., melting points, solubility) or reactivity in stereospecific reactions .
Advanced: How can conflicting literature data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
Answer:
Contradictions often arise from variations in experimental conditions or stereochemical outcomes. Methodological steps to address discrepancies:
- Systematic review : Compare reaction parameters (e.g., solvent polarity, leaving group ability, temperature) across studies .
- Control experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., trace water content affecting hydrolysis rates) .
- Computational modeling : Use DFT calculations to predict activation barriers for different stereochemical pathways (e.g., vs. ) .
- Meta-analysis : Apply statistical tools to identify outliers or trends in published datasets .
Advanced: What strategies optimize the regioselectivity of this compound derivatization for complex molecule synthesis?
Answer:
Regioselective functionalization requires tailored approaches:
- Protecting group strategy : Temporarily block the hydroxyl group to direct bromination to the 2-position (e.g., using TBSCl) .
- Catalytic control : Employ transition-metal catalysts (e.g., Pd or Cu) to favor specific intermediates in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for nucleophilic attack at the 2-position .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products (e.g., rapid quenching for kinetic control) .
Advanced: How can researchers validate the purity of this compound in kinetic studies, particularly when trace impurities affect reaction rates?
Answer:
- Analytical techniques :
- GC-MS/HPLC : Quantify impurities and confirm retention time alignment with standards .
- Elemental analysis : Verify stoichiometric ratios of C, H, Br, and O .
- Kinetic profiling : Conduct control reactions with purified vs. unpurified samples to isolate impurity effects .
- Spectroscopic monitoring : Use in-situ to detect intermediate species or byproducts .
Basic: What are the critical physical properties (e.g., boiling point, vapor pressure) of this compound that influence experimental design?
Answer:
Key properties (from experimental data):
- Boiling point : 205.5°C at 760 mmHg .
- Vapor pressure : 0.0593 mmHg at 25°C, indicating low volatility .
- Flash point : 78.1°C, necessitating precautions against flammability in high-temperature reactions .
- Refractive index : 1.561, useful for monitoring reaction progress via polarimetry .
Advanced: How can computational chemistry aid in predicting the reaction pathways of this compound in asymmetric catalysis?
Answer:
- Molecular docking : Simulate interactions between this compound and chiral catalysts to predict enantioselectivity .
- Transition state modeling : Identify energy barriers for stereochemical outcomes using software like Gaussian or ORCA .
- Solvent effect simulations : COSMO-RS models to optimize solvent choice for desired regioselectivity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks due to low vapor pressure .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
